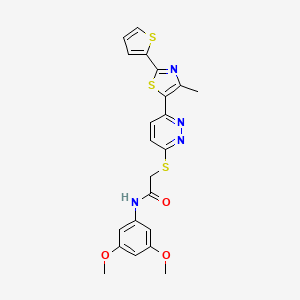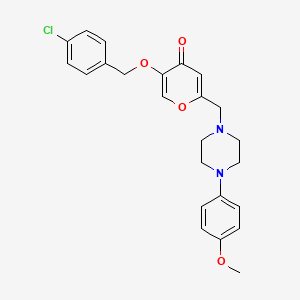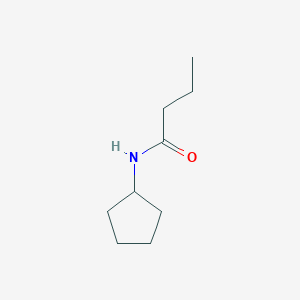
N-cyclopentylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentylbutanamide” is a chemical compound . It has a unique structure and properties that make it a versatile tool in various fields like pharmaceuticals, materials science, and organic chemistry.
Molecular Structure Analysis
“N-cyclopentylbutanamide” has the molecular formula C9H17NO . Its average mass is 155.237 Da and its monoisotopic mass is 155.131012 Da . The molecule consists of a butanamide group (a four-carbon chain with an amide functional group at one end) and a cyclopentyl group (a five-membered carbon ring) attached to the nitrogen atom of the amide group .
Physical And Chemical Properties Analysis
“N-cyclopentylbutanamide” has a density of 0.9±0.1 g/cm³. Its boiling point is 302.0±9.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 54.2±3.0 kJ/mol. The flash point is 175.5±3.7 °C .
Aplicaciones Científicas De Investigación
Bioactive Properties of Cyclobutane-Containing Alkaloids : Research on cyclobutane-containing alkaloids, which are structurally similar to N-cyclopentylbutanamide, has revealed antimicrobial, antibacterial, and anticancer activities. These compounds have been isolated from terrestrial and marine species, highlighting their diverse biological activities and potential applications in drug discovery (Dembitsky, 2007).
Pharmacokinetic and Pharmacodynamic Research : The use of PET (Positron Emission Tomography) in drug research offers insights into the pharmacokinetic and pharmacodynamic properties of various drugs, including those structurally related to N-cyclopentylbutanamide. This method allows for the direct assessment of drug actions in humans and animals (Fowler et al., 1999).
Mechanosynthesis in Drug Development : The first application of mechanochemistry for synthesizing sulfonyl-(thio)ureas, which includes compounds like N-cyclopentylbutanamide, has been demonstrated. This process has been used to create known anti-diabetic drugs, showcasing an innovative approach in pharmaceutical manufacturing (Tan et al., 2014).
Nanoparticle Research in Biomedical Applications : Studies on nanoparticle synthesis and characteristics, including those similar in composition to N-cyclopentylbutanamide, highlight their use in various biomedical applications. These include diagnosis, drug delivery, and treatment techniques in diseases like cancer, genetic, and autoimmune disorders (Sukhanova et al., 2018).
Cyclobutanes in Drug Candidates : Cyclobutanes, a group that N-cyclopentylbutanamide can be associated with, are increasingly used in medicinal chemistry due to their unique structural and chemical properties. They contribute to drug candidates by improving metabolic stability, reducing planarity, and filling hydrophobic pockets, among other advantages (van der Kolk et al., 2022).
Cyclodextrin-Based Pharmaceutics : The use of cyclodextrins, which can potentially include derivatives like N-cyclopentylbutanamide, in pharmaceuticals is an area of interest. These compounds form water-soluble inclusion complexes with small molecules, aiding in drug delivery and bioavailability (Davis & Brewster, 2004).
Propiedades
IUPAC Name |
N-cyclopentylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-5-9(11)10-8-6-3-4-7-8/h8H,2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTIMADINBSPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)
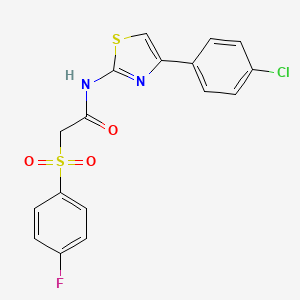

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)
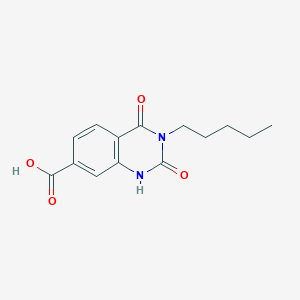
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)
![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)
![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)
